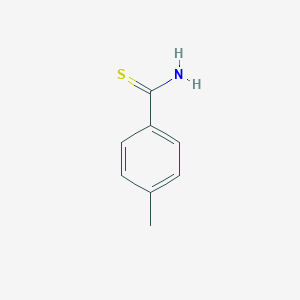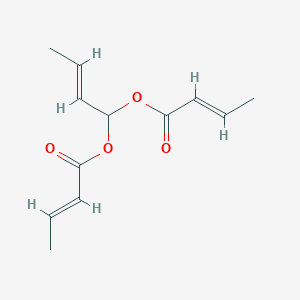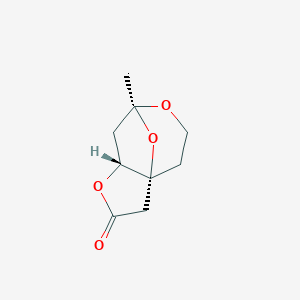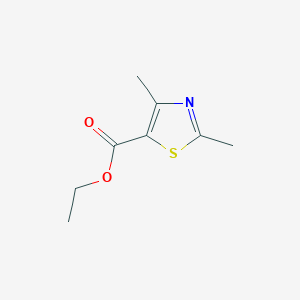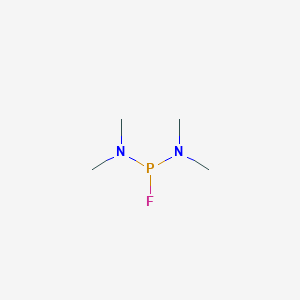
Phosphorodiamidous fluoride, tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidous fluoride, tetramethyl- (PDAF) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. PDAF is a fluorinating agent that is widely used in organic synthesis, and it has been found to have several applications in the field of medicinal chemistry. In
Mécanisme D'action
Phosphorodiamidous fluoride, tetramethyl- acts as a source of fluoride ions in organic synthesis. The fluorine atom in Phosphorodiamidous fluoride, tetramethyl- is highly electronegative, making it an excellent leaving group. The fluoride ion generated from Phosphorodiamidous fluoride, tetramethyl- can then attack the electrophilic carbon atom of the substrate, resulting in the formation of a carbon-fluorine bond.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Phosphorodiamidous fluoride, tetramethyl-. However, studies have shown that Phosphorodiamidous fluoride, tetramethyl- is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phosphorodiamidous fluoride, tetramethyl- is its high reactivity as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. However, Phosphorodiamidous fluoride, tetramethyl- is highly moisture-sensitive and must be stored under anhydrous conditions. It is also highly reactive and requires careful handling.
Orientations Futures
There are several future directions for research on Phosphorodiamidous fluoride, tetramethyl-. One area of interest is the development of new fluorinating agents that are more efficient and selective than Phosphorodiamidous fluoride, tetramethyl-. Another area of research is the use of Phosphorodiamidous fluoride, tetramethyl- in the preparation of fluorinated compounds for use in PET imaging. Additionally, there is potential for the use of Phosphorodiamidous fluoride, tetramethyl- in the synthesis of new drugs with improved pharmacological properties.
Méthodes De Synthèse
Phosphorodiamidous fluoride, tetramethyl- is synthesized by the reaction of tetramethylammonium fluoride (TMAF) with phosphorus pentoxide (P2O5) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures. The reaction produces a white crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
Phosphorodiamidous fluoride, tetramethyl- has been extensively used in organic synthesis as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. Phosphorodiamidous fluoride, tetramethyl- has also been used in the preparation of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Propriétés
Numéro CAS |
1735-82-6 |
|---|---|
Nom du produit |
Phosphorodiamidous fluoride, tetramethyl- |
Formule moléculaire |
C4H12FN2P |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
N-[dimethylamino(fluoro)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FN2P/c1-6(2)8(5)7(3)4/h1-4H3 |
Clé InChI |
TVVMGUKYLZUMQA-UHFFFAOYSA-N |
SMILES |
CN(C)P(N(C)C)F |
SMILES canonique |
CN(C)P(N(C)C)F |
Autres numéros CAS |
1735-82-6 |
Synonymes |
Bis(dimethylamino)fluorophosphine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



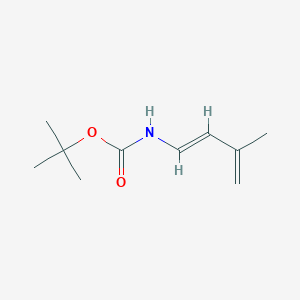
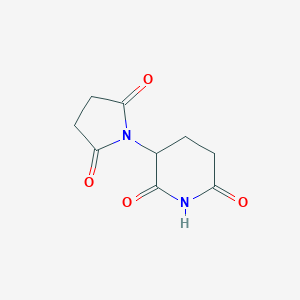
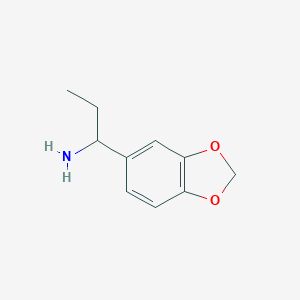
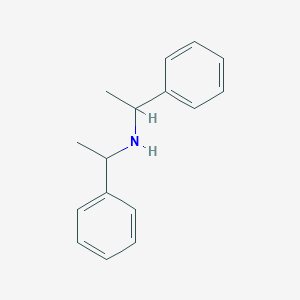
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
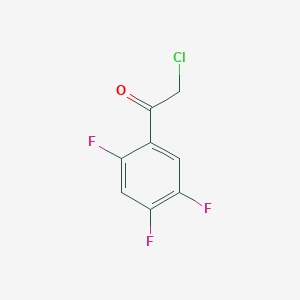
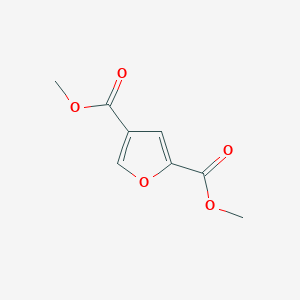
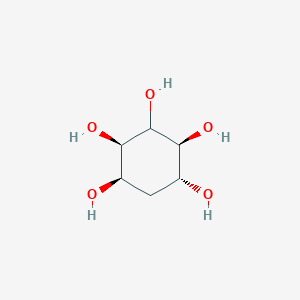
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
